molecular formula C16H15NO2 B026457 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL CAS No. 181696-73-1

5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL

Katalognummer B026457
CAS-Nummer: 181696-73-1
Molekulargewicht: 253.29 g/mol
InChI-Schlüssel: LOFHVOCXHGAVHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL is an intermediate for the preparation of Valdecoxib . Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of osteoarthritis, rheumatoid arthritis, etc .


Molecular Structure Analysis

The molecular formula of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL is C16H15NO2 . The InChI code is 1S/C16H15NO2/c1-16(18)14(12-8-4-2-5-9-12)15(17-19-16)13-10-6-3-7-11-13/h2-11,17-18H,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 253.3 . It is a solid at room temperature . Its solubility is slight in Chloroform, DMSO, and Methanol . The storage temperature is between 2-8°C .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

This compound is an intermediate in the synthesis of Valdecoxib , a non-steroidal anti-inflammatory drug (NSAID) . Valdecoxib is used to treat conditions like osteoarthritis and rheumatoid arthritis due to its selective inhibition of cyclooxygenase-2, which plays a key role in the inflammation process.

Analgesic Applications

Beyond its anti-inflammatory properties, Valdecoxib, for which this compound is a precursor, also serves as an analgesic. It is particularly effective in managing acute pain, providing relief by targeting the pain pathways in the body .

Pharmaceutical Research

In pharmaceutical research, 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL is utilized as a building block for developing new drugs. Its molecular structure allows for modifications that can lead to the discovery of novel therapeutic agents .

Chemical Synthesis

The compound’s unique structure makes it valuable in chemical synthesis, where it can be used to create complex molecules for various applications, including materials science and drug development .

Biochemical Studies

Researchers use this compound in biochemical studies to understand the interaction between drugs and their biological targets. This can provide insights into drug efficacy and the mechanisms of drug resistance .

Toxicology

In toxicological studies, 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL can be used to assess the safety profile of new drugs. Its structural similarity to other compounds allows for comparative studies on drug metabolism and side effects .

Molecular Modeling

Due to its well-defined structure, this compound is often used in molecular modeling to predict the behavior of new drugs in the body. This helps in understanding how molecular changes can affect drug action and metabolism .

Educational Purposes

In academic settings, this compound is used to teach students about drug design and synthesis. It serves as an example of how chemical compounds are developed and tested before becoming approved medications .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Wirkmechanismus

Target of Action

The primary target of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL selectively inhibits the activity of COX-2 . By inhibiting COX-2, it reduces the production of prostanoids, thereby alleviating inflammation and pain.

Pharmacokinetics

Its solubility in chloroform, dmso, and methanol is reported to be slight , which may affect its absorption and distribution in the body

Result of Action

The inhibition of COX-2 by 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL leads to a decrease in the production of pro-inflammatory prostaglandins. This results in the alleviation of inflammation and pain, making it potentially useful in the treatment of conditions like osteoarthritis and rheumatoid arthritis .

Action Environment

The action of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C Additionally, its efficacy may be influenced by factors such as the patient’s health status, genetic factors, and the presence of other medications

Eigenschaften

IUPAC Name

5-methyl-3,4-diphenyl-4H-1,2-oxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-16(18)14(12-8-4-2-5-9-12)15(17-19-16)13-10-6-3-7-11-13/h2-11,14,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFHVOCXHGAVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444793
Record name 5-Methyl-3,4-diphenyl-4,5-dihydro-1,2-oxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL

CAS RN

181696-73-1
Record name 5-Methyl-3,4-diphenyl-4,5-dihydro-1,2-oxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The deoxybenzoin oxime (Step 1) was dissolved in anhydrous THF (565 mL) under a nitrogen atmosphere. The solution was cooled to −20° C. The solution was treated with lithium diisopropylamide (2 M, 800 mL, 1.60 mol) while allowing the reaction temperature to warm to 10-15° C. The reaction mixture to was cooled to −10° C. to −20° C. and anhydrous ethyl acetate (218 mL) was added to the solution while allowing the reaction temperature to rise to a maximum of 25° C. and held for 30 minutes at 25° C. The reaction mixture was cooled to about 0° C. Water was added to a quench flask and cooled to 0-5° C. The pre-cooled reaction mixture was transferred from the reaction flask to the quench flask while maintaining the temperature of the quench mixture below 25° C. The quenched mixture was cooled to 0-5° C. Hydrochloric acid (12 M) was added to the mixture, keeping the temperature below 25° C. during the addition by controlling the addition rate and stirred until all the solids dissolve (˜5 minutes). The pH of the stirred mixture was measured to be pH 3-4. The layers were separated and the organic layer was removed. Heptane was added to the organic layer with stirring. The organic layer was distilled until the pot temperature reached 90-91° C. The solution was cooled to 5° C. and filtered. The solid was washed with two 300 mL portions of ethyl acetate-heptane (20/80), cooled to 5° C. The solid product was dried on the funnel for several hours then dried at ambient under vacuum with a nitrogen sweep over the weekend to yield the isoxazoline (108.75 g, 57.7%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
565 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
218 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
57.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL
Reactant of Route 2
Reactant of Route 2
5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL
Reactant of Route 3
5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL
Reactant of Route 4
5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL
Reactant of Route 5
5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL
Reactant of Route 6
5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.